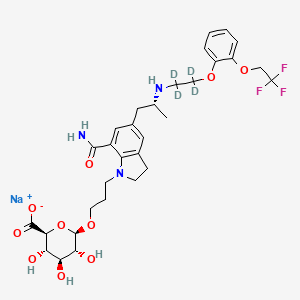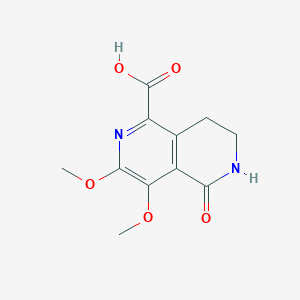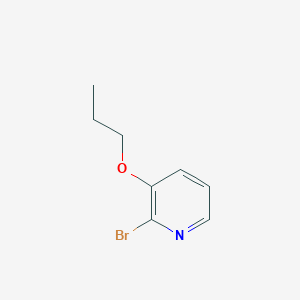
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 is a chemical compound with the molecular formula C14H10Br2N2O2 It is a derivative of acetamide and contains bromine and chlorine atoms, making it a halogenated compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 typically involves the reaction of 4-bromo-2-picolinoyl chloride with 2-chloroacetamide in the presence of a base. The reaction is carried out under inert atmosphere conditions to prevent any unwanted side reactions. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, and involves the use of advanced equipment for precise control of reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different products with varying oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .
Aplicaciones Científicas De Investigación
N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(4-Bromo-2-picolinoylphenyl)-2-chloroacetamide-d4 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-N-(4-bromo-2-picolinoylphenyl)acetamide: A closely related compound with similar chemical properties.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another halogenated acetamide derivative with potential biological activities.
Uniqueness
Its deuterated form (d4) also makes it valuable in certain research contexts, such as isotope labeling studies .
Propiedades
Fórmula molecular |
C14H10BrClN2O2 |
|---|---|
Peso molecular |
357.62 g/mol |
Nombre IUPAC |
N-[4-bromo-2-(3,4,5,6-tetradeuteriopyridine-2-carbonyl)phenyl]-2-chloroacetamide |
InChI |
InChI=1S/C14H10BrClN2O2/c15-9-4-5-11(18-13(19)8-16)10(7-9)14(20)12-3-1-2-6-17-12/h1-7H,8H2,(H,18,19)/i1D,2D,3D,6D |
Clave InChI |
LYISZEZBKBGONS-VTBMLFEUSA-N |
SMILES isomérico |
[2H]C1=C(C(=NC(=C1[2H])C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl)[2H])[2H] |
SMILES canónico |
C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-N-[2-[tert-butyl(dimethyl)silyl]oxypropyl]benzene-1,4-diamine](/img/structure/B13854410.png)
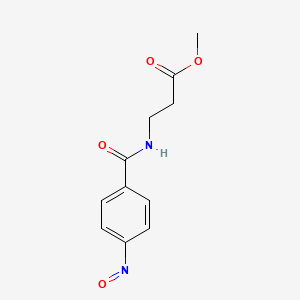





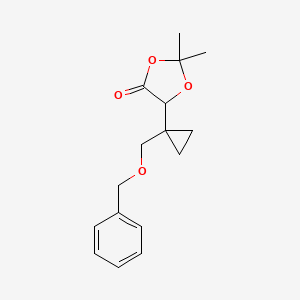
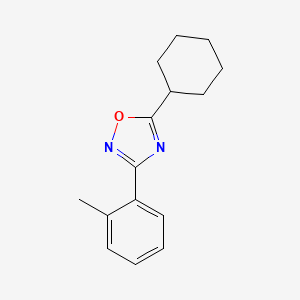
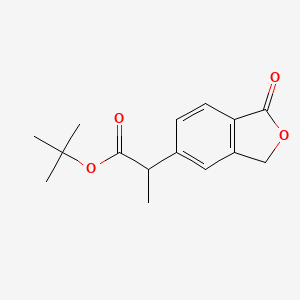
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hydroxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13854467.png)
